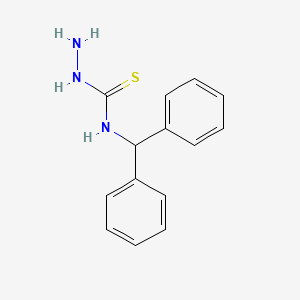

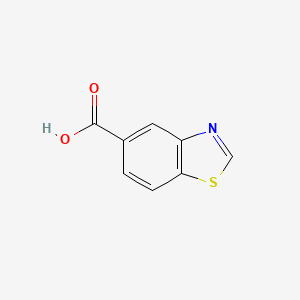

![molecular formula C8H9NO2S B1273878 5-氨基-1,3-二氢苯并[c]噻吩 2,2-二氧化物 CAS No. 70654-85-2](/img/structure/B1273878.png)

5-氨基-1,3-二氢苯并[c]噻吩 2,2-二氧化物

描述

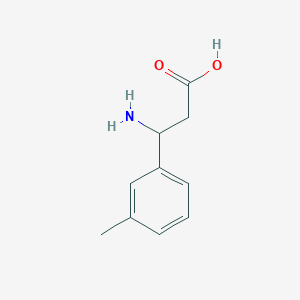

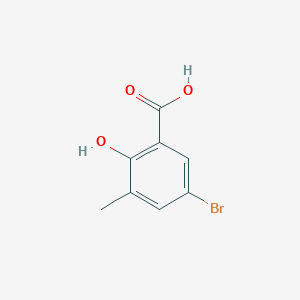

“5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide” is a chemical compound with the molecular formula C8H9NO2S . It has a molecular weight of 183.23 g/mol . The compound is also known by several synonyms, including “2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine” and "5-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide" .

Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The IUPAC name is "2,2-dioxo-1,3-dihydro-2-benzothiophen-5-amine" . The InChI is “InChI=1S/C8H9NO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5,9H2” and the InChIKey is "HFUIQDXPKOCDLV-UHFFFAOYSA-N" . The Canonical SMILES is "C1C2=C(CS1(=O)=O)C=C(C=C2)N" .

Chemical Reactions Analysis

Electrophilic substitution in 1,3-dihydrobenzo[c]thiophene 2,2-dioxide occurs at position 5 . The presence of electron-withdrawing substituents in this position hinders further substitution, while electron-releasing substituents in positions 5 and 6 direct an electrophile to position 4 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The compound has a melting point of 247-251 °C and a boiling point of 405.3 °C at 760 mmHg.

科学研究应用

Nitration, Sulfonation, and Iodination

The compound undergoes nitration, sulfonation, and iodination . These reactions are crucial in the synthesis of various derivatives with electron-releasing and electron-withdrawing substituents .

Synthesis of 5,6-Diamino-1,3-Dihydrobenzo[c]thiophene 2,2-Dioxide

5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be used to synthesize 5,6-Diamino-1,3-Dihydrobenzo[c]thiophene 2,2-dioxide . This compound is obtained by two methods from 5-amino-6-nitro- and 5-acylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide .

作用机制

Mode of Action

The presence of electron-withdrawing substituents in this position hinders further substitution, while electron-releasing substituents in positions 5 and 6 direct an electrophile to position 4 .

Pharmacokinetics

The compound is slightly soluble (2.4 g/l at 25 ºC) , which may affect its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability . Furthermore, the compound’s aromatic rings could pose a low-level environmental concern if released into the environment.

未来方向

The compound has shown potential in reducing chemo-/radioresistance to improve the therapeutic effect against resistant tumors if it can be well controlled and in situ generated in tumor cells . It also provides insights into the rational design of stimuli-responsive drug delivery systems for the controlled release of drugs .

属性

IUPAC Name |

2,2-dioxo-1,3-dihydro-2-benzothiophen-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUIQDXPKOCDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384905 | |

| Record name | 5-Amino-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide | |

CAS RN |

70654-85-2 | |

| Record name | Benzo[c]thiophen-5-amine, 1,3-dihydro-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70654-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3-dihydro-2lambda6-benzothiophene-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ATD exert its therapeutic effect on glioblastoma cells?

A1: ATD itself is not the active agent but a prodrug designed to release sulfur dioxide (SO2) upon activation. The research highlights the use of ATD loaded onto nanoparticles that release SO2 when exposed to X-ray irradiation [] or ultraviolet light []. This localized SO2 generation within the tumor microenvironment leads to several key effects:

- Mitochondrial Damage: SO2 disrupts mitochondrial function in temozolomide-resistant U87 glioblastoma cells, leading to reduced ATP production []. This energy depletion hinders various cellular processes, contributing to cell death.

- P-glycoprotein Inhibition: SO2 downregulates the expression of P-glycoprotein (P-gp), a membrane transporter responsible for pumping drugs out of cells []. Inhibiting P-gp can enhance the intracellular accumulation of chemotherapeutic agents, overcoming drug resistance mechanisms.

- MGMT Reduction: SO2 also reduces the levels of O6-methylguanine-DNA methyltransferase (MGMT) in drug-resistant tumor cells []. MGMT is a DNA repair enzyme that can counteract the effects of alkylating agents like temozolomide. By reducing MGMT, SO2 enhances the sensitivity of glioblastoma cells to chemotherapy.

- Autophagy Induction: In addition to the above, research suggests that SO2 can induce pro-death autophagy in glioblastoma cells by downregulating p62 and upregulating the LC3-II/LC3-I ratio []. This process contributes to tumor growth inhibition.

Q2: How is the delivery and activation of ATD controlled for targeted therapy?

A2: Both studies utilized nanocarriers to deliver ATD specifically to tumor sites:

- X-ray-Responsive Scintillator Nanoparticles: NaYF4:Ce@NaLuF4:Nd@ATD@DSPE-PEG5000 (ScNPs) are nanoparticles that incorporate ATD and are designed to release it upon X-ray irradiation []. This allows for spatially controlled SO2 generation within the tumor.

- Dye-Sensitized Rare Earth Nanoparticles: Core-shell NaYF4:Yb/Tm@NaYF4:Nd nanoparticles with up/down-conversion luminescence were used to deliver ATD []. These nanoparticles absorb near-infrared light (NIR) and emit ultraviolet (UV) light. This UV emission then triggers the release of SO2 from the ATD prodrug.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

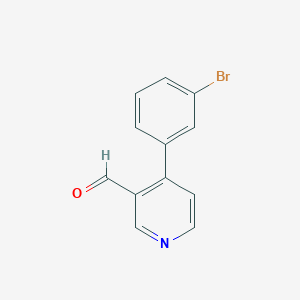

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)